1,2-Diethoxyethane

Catalog No.
S566687
CAS No.
629-14-1
M.F
C6H14O2
CH3CH2OCH2CH2OCH2CH3
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diethoxyethane

CAS Number

629-14-1

Product Name

1,2-Diethoxyethane

IUPAC Name

1,2-diethoxyethane

Molecular Formula

C6H14O2
CH3CH2OCH2CH2OCH2CH3
C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3

InChI Key

LZDKZFUFMNSQCJ-UHFFFAOYSA-N

SMILES

CCOCCOCC

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
0.71 M
SOLUBILITY IN WATER 2%; SOL IN OILS
Very soluble in acetone, benzene, ethyl ether, ethanol
In water, 8.37X10+4 mg/L at 25 °C
Solubility in water: moderate

Synonyms

1,2-Diethoxy-ethane; 2-Ethoxyethyl Ethyl Ether; 3,6-Dioxaoctane; DEE; Diethyl Cellosolve; Ethylene Glycol Diethy Ether; Glycol Diethyl Ether; Hisolve EME

Canonical SMILES

CCOCCOCC

Solvent for Research Chemicals:

  • 1,2-Diethoxyethane acts as a polar aprotic solvent, meaning it has a slight positive charge on one end of the molecule and no readily available hydrogen atoms to donate for hydrogen bonding. This makes it suitable for dissolving a wide range of nonpolar and ionic compounds, including some polymers, organometallic compounds, and pharmaceuticals [].

Extraction Processes:

  • Its miscibility with both water and organic solvents allows 1,2-Diethoxyethane to be used in liquid-liquid extractions to separate desired compounds from complex mixtures. This can be helpful in isolating natural products, environmental pollutants, or reaction products from research experiments [].

Electrolyte Applications:

  • In some instances, 1,2-Diethoxyethane can be used as a non-aqueous solvent for electrolytes in electrochemical research. This allows scientists to study the behavior of electrolytes and electrode materials in environments free of water, which can affect certain electrochemical reactions.

Limitations in Scientific Research:

  • It is important to note that 1,2-Diethoxyethane has limitations in scientific research due to its flammability, moderate toxicity, and potential health hazards upon inhalation, skin contact, or ingestion [, ]. Researchers should always follow proper safety protocols when handling this chemical and consider alternative solvents when feasible.

1,2-Diethoxyethane, also known as diethyl cellosolve or ethylene glycol diethyl ether, is an organic compound with the molecular formula C6H14O2C_6H_{14}O_2 and a molecular weight of approximately 118.18 g/mol. This compound appears as a clear, colorless liquid with a faint ether-like odor. It has a melting point of -74 °C and a boiling point of 121.4 °C, making it a volatile substance with a vapor pressure of 9 mmHg at 20 °C . It is slightly soluble in water but more soluble in organic solvents, which makes it useful as a solvent in various chemical applications.

And extractions due to its ability to dissolve a variety of organic compounds.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals.
  • Laboratory Use: Commonly utilized in laboratories for various analytical techniques and reactions requiring a stable solvent environment .
  • The biological activity of 1,2-diethoxyethane is notable for its potential toxicity. It is classified as a reproductive effector and primary irritant, capable of causing serious eye irritation and potential damage to fertility . Ingestion or inhalation of high concentrations can lead to symptoms such as headache, dizziness, nausea, and even coma in severe cases . Its effects on human health necessitate careful handling and usage.

    1,2-Diethoxyethane can be synthesized through various methods:

    • Esterification: By reacting ethylene glycol with ethanol in the presence of an acid catalyst.
    • Etherification: Through the reaction of ethylene oxide with ethanol under controlled conditions.
    • Fischer-Tropsch synthesis: It can also be produced during Fischer-Tropsch processes when oxygenates are introduced into the reaction mixture .

    These methods allow for the production of 1,2-diethoxyethane in laboratory and industrial settings.

    Studies have shown that 1,2-diethoxyethane interacts with various biological systems. Its potential reproductive toxicity has been documented, indicating that it may affect fertility in humans and animals . Furthermore, its irritant properties highlight the need for safety measures when handling this compound.

    Several compounds share structural similarities with 1,2-diethoxyethane. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaBoiling Point (°C)Unique Features
    Ethylene glycol diethyl etherC6H14O2121.4Used primarily as a solvent; less toxic than others
    Diethylene glycolC4H10O3245Higher boiling point; used as an antifreeze
    Ethyl acetateC4H8O277.1Volatile ester; commonly used in paints
    1,4-DioxaneC4H8O2101More polar; used as a solvent for polar compounds

    1,2-Diethoxyethane stands out due to its balance between solubility and volatility, making it particularly useful in organic synthesis where both properties are advantageous.

    Physical Description

    Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95°F. Less dense than water and insoluble in water. Vapors heavier than air.
    Liquid
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

    Color/Form

    Colorless liquid

    XLogP3

    0.7

    Boiling Point

    250.5 °F at 760 mm Hg (NTP, 1992)
    119.4 °C
    121.4 °C

    Flash Point

    95 °F (NTP, 1992)
    95 °F (35 °C) (OPEN CUP)
    35 °C o.c.

    Vapor Density

    4.1 (NTP, 1992) (Relative to Air)
    4.07 (Air = 1)
    Relative vapor density (air = 1): 4.07

    Density

    0.8484 at 68 °F (USCG, 1999)
    0.8484 g/cu m at 20 °C
    Relative density (water = 1): 0.85

    LogP

    0.66 (LogP)
    log Kow = 0.66
    0.66

    Odor

    Sweetish odor
    Slight odo

    Melting Point

    -101 °F (NTP, 1992)
    -74.0 °C
    -74 °C

    UNII

    F99O7F0CYH

    GHS Hazard Statements

    H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
    H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H360Df: May damage the unborn child;
    Suspected of damaging fertility [Danger Reproductive toxicity]

    Vapor Pressure

    20 mm Hg at 58.5 °F ; 40 mm Hg at 85.5° F (NTP, 1992)
    33.73 mmHg
    3.37 mm Hg at 25 °C
    Vapor pressure, kPa at 20 °C: 1.2

    Pictograms

    Health Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard

    Other CAS

    629-14-1

    Wikipedia

    1,2-diethoxyethane

    Use Classification

    Fire Hazards -> Flammable - 3rd degree

    Methods of Manufacturing

    REACTION OF AN ALKALI METAL ALCOHOLATE OF ETHYLENE GLYCOL MONOETHYL ETHER WITH AN ETHYL HALIDE
    1. AS BY-PRODUCT IN REACTION OF ETHYLENE OXIDE WITH A MONOHYDRIC ALCOHOL. 2. BY REACTING DIALKYL SULFATE WITH ETHYLENE GLYCOL MONOETHYL ETHER.
    /Glycol ethers/ are produced by reacting ethylene oxide with alcohols in the presence of either an acid or base catalyst. Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product. High ratios of alcohol to ethylene oxide are used when ethers of ethylene glycol are desired
    Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Glycol ethers/

    General Manufacturing Information

    Ethane, 1,2-diethoxy-: ACTIVE
    S - indicates a substance that is identified in a final Significant New Use Rule.
    Ethylene glycol derivatives, mainly the ethers and esters, are frequently employed as reaction media, as absorption fluids, and as solvents for dyes, lacquers, and various cellulose products (cellulose esters, ethers, and nitrocellulose).

    Analytic Laboratory Methods

    A monitoring method based on solvent extraction of adsorbed target glymes followed by gas chromatograph-mass spectrometry GC -MS analysis was developed for ... ethylene glycol diethyl ether. The best recoveries of target glymes were achieved when using a combination of sample collection medium of graphitised carbon black (GCB) with a solvent mixture of methylene chloride and methanol (95/5, v/v). Method detection /limit was/ ... 13.2 microg/cu m for ethylene glycol diethyl ether ... . Using this method ... diethylene glycol diethyl ether /was/ ... detected and measured successfully in diluted vehicle exhausts in diesel fuel engine tests.

    Storage Conditions

    Prior to working with this chemical you should be trained on its proper handling and storage. Ethylene glycol diethyl ether must be stored to avoid contact with strong oxidizers (such as chlorine, bromine and fluorine) and strong acids (such as hydrochloric, sulfuric and nitric) since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where ethylene glycol diethyl ether is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethylene glycol diethyl ether should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of ethylene glycol diethyl ether. Wherever ethylene glycol diethyl ether is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

    Dates

    Modify: 2023-08-15

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